molecular formula C15H14N2O5 B336237 2,4-dimethoxy-N-(2-nitrophenyl)benzamide

2,4-dimethoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B336237
M. Wt: 302.28 g/mol
InChI Key: ILRQZKOUPHOTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group and a 2-nitrophenylamine moiety. Its molecular formula is C₁₅H₁₄N₂O₅ (MW = 302.28 g/mol). The compound is synthesized via condensation of 2,4-dimethoxybenzoic acid with 2-nitroaniline using activating agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Its structural features—electron-donating methoxy groups and an electron-withdrawing nitro group—impart unique physicochemical properties, making it relevant in medicinal chemistry. For instance, derivatives of this scaffold have been explored for osteogenic activity in human mesenchymal stem cells and as intermediates in synthesizing tetrazole derivatives .

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O5/c1-21-10-7-8-11(14(9-10)22-2)15(18)16-12-5-3-4-6-13(12)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

ILRQZKOUPHOTQU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,4-dimethoxy-N-(2-nitrophenyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route & Applications Reference
2,4-Dimethoxy-N-(2-nitrophenyl)benzamide C₁₅H₁₄N₂O₅ 302.28 2,4-OCH₃; 2-NO₂ Condensation of 2,4-dimethoxybenzoic acid with 2-nitroaniline; osteogenic activity
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 325.20 4-Br; 2-NO₂ Reflux of 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile; crystallography studies
2,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₀Cl₂N₂O₄ 341.14 2,4-Cl; 4-OCH₃; 2-NO₂ Not explicitly described; structural analog for crystallographic comparisons
2,4-Dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide C₂₀H₂₃NO₅ 357.41 2,4-OCH₃; THP-protected hydroxyl Condensation with 4-((tetrahydro-2H-pyran-2-yl)oxy)aniline; intermediate in drug design
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide C₁₆H₁₇NO₄ 287.32 3,4-OCH₃; 4-OCH₃ Commercial availability for high-throughput screening; no explicit bioactivity reported

Key Structural and Functional Differences:

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy groups in the target compound enhance solubility and steric bulk compared to halogenated analogs (e.g., 4-bromo or 2,4-dichloro derivatives), which exhibit stronger electron-withdrawing effects .
  • Nitro Group Positioning : The ortho-nitro group in 2,4-dimethoxy-N-(2-nitrophenyl)benzamide induces greater steric hindrance and intramolecular hydrogen bonding compared to para-nitro isomers, influencing binding interactions in biological systems .

Biological Activity: Osteogenic Potential: The target compound’s dimethoxy groups may facilitate interactions with osteogenic receptors, as seen in daidzein analogs . In contrast, bromo or chloro derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) are primarily studied for crystallographic properties rather than bioactivity .

Synthetic Accessibility :

  • The target compound is synthesized in moderate yields (~80%) via DCC/DMAP-mediated coupling , whereas halogenated analogs (e.g., 4-bromo derivative) require simpler reflux conditions but lack functional group diversity .

Computational and Experimental Insights

  • Crystallographic Data: The 4-bromo analog crystallizes in a monoclinic system with two independent molecules per asymmetric unit, displaying intermolecular N–H···O hydrogen bonds . Similar interactions likely occur in the target compound, influencing its solid-state stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.